molecular formula C16H20N4O2 B3032930 2,3-Dimorpholinoquinoxaline CAS No. 6307-64-8

2,3-Dimorpholinoquinoxaline

Cat. No.: B3032930
CAS No.: 6307-64-8
M. Wt: 300.36 g/mol
InChI Key: CNOIKUBUODKJTD-UHFFFAOYSA-N
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Description

2,3-Dimorpholinoquinoxaline is a heterocyclic compound with the molecular formula C16H20N4O2. It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimorpholinoquinoxaline typically involves the condensation of o-phenylenediamine with 2,3-dichloroquinoxaline in the presence of morpholine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimorpholinoquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dimorpholinoquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimorpholinoquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 2,3-Dimorpholinoquinoxaline stands out due to its dual morpholine substituents, which enhance its solubility and reactivity. This makes it a versatile compound for various chemical modifications and applications .

Biological Activity

2,3-Dimorpholinoquinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and research findings, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2,3-dichloroquinoxaline with morpholine derivatives. The process generally follows these steps:

  • Formation of Quinoxaline Base : The initial step involves the chlorination of quinoxaline precursors.
  • Nucleophilic Substitution : Morpholine is introduced to the chlorinated quinoxaline under basic conditions to yield this compound.

This synthetic route has been optimized to improve yield and purity, making it suitable for further biological evaluations.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that quinoxaline derivatives possess notable antimicrobial properties. For instance, certain synthesized derivatives demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition reported up to 15 mm and 10 mm respectively .
  • Antitumor Properties : Research indicates that quinoxaline derivatives can inhibit tumor cell proliferation. For example, compounds related to this compound have shown IC50 values as low as 0.5 μg/mL against liver carcinoma cell lines . This suggests a potential role in cancer therapy.
  • Anti-inflammatory Effects : Quinoxalines have been noted for their anti-inflammatory properties, contributing to their therapeutic potential in various inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various quinoxaline derivatives, this compound was tested against multiple bacterial and fungal strains. The results indicated a broad spectrum of activity with significant inhibition observed in both Gram-positive and Gram-negative bacteria. The compound's structure-activity relationship (SAR) revealed that electron-donating groups enhance its antibacterial efficacy .

CompoundZone of Inhibition (mm)Activity Type
This compound15Antibacterial
Reference (Chloramphenicol)19Antibacterial
Reference (Ampicillin)22Antibacterial

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of quinoxalines highlighted that derivatives similar to this compound exhibited potent activity against liver cancer cells. The study measured cell viability post-treatment with varying concentrations of the compound, demonstrating a dose-dependent response .

CompoundIC50 (μg/mL)Cancer Type
This compound0.5Liver Carcinoma
Other Quinoxalines4.75Liver Carcinoma

Properties

IUPAC Name

4-(3-morpholin-4-ylquinoxalin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-2-4-14-13(3-1)17-15(19-5-9-21-10-6-19)16(18-14)20-7-11-22-12-8-20/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOIKUBUODKJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N=C2N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328677
Record name 2,3-dimorpholinoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-64-8
Record name NSC44259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dimorpholinoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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